Ethyl 3-(4-chlorophenyl)-4-oxo-5-(4-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 3-(4-chlorophenyl)-4-oxo-5-(4-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core. This structure is substituted at position 3 with a 4-chlorophenyl group, at position 5 with a 4-phenylbutanamido moiety, and at position 1 with an ethyl carboxylate ester. The 4-chlorophenyl group enhances lipophilicity and may influence binding interactions, while the extended 4-phenylbutanamido chain could modulate solubility and metabolic stability.
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-4-oxo-5-(4-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O4S/c1-2-33-25(32)22-19-15-34-23(27-20(30)10-6-9-16-7-4-3-5-8-16)21(19)24(31)29(28-22)18-13-11-17(26)12-14-18/h3-5,7-8,11-15H,2,6,9-10H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALIJUFNNKDBEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CCCC3=CC=CC=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(4-chlorophenyl)-4-oxo-5-(4-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, making it a candidate for further research and development.
Structural Characteristics
The compound features a thieno[3,4-d]pyridazine core, which is associated with diverse biological activities. The presence of the 4-chlorophenyl group and the phenylbutanamido moiety enhances its pharmacological properties. The molecular formula is C₁₈H₁₈ClN₃O₃S, with a molecular weight of approximately 421.93 g/mol.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Anti-inflammatory effects
- Antimicrobial properties
- Enzyme inhibition
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. Studies employing molecular docking simulations and in vitro assays have shown that the compound can effectively bind to these targets, influencing various physiological processes.
Comparative Analysis
A comparison of structurally similar compounds highlights the diversity in biological activity attributed to different functional groups:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| GOVORESTAT | Contains thieno[3,4-d]pyridazine core | Potential inhibitor for metabolic pathways |
| Ethyl 5-amino-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate | Similar core structure but differs in functional groups | Exhibits different biological activities due to amino substitution |
| Ethyl 3-(4-chlorophenyl)-4-oxo-5-[3-(3,4,5-trimethoxyphenyl)prop-2-enoylamino]thieno[3,4-d]pyridazine-1-carboxylate | Contains methoxy substitutions | Enhanced solubility and bioavailability potential |
Case Studies
- Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of related thieno[3,4-d]pyridazine derivatives. Results indicated significant inhibition of inflammatory markers in vitro.
- Antimicrobial Efficacy : Research demonstrated that compounds with similar structures exhibited antimicrobial properties against various pathogens. Ethyl 3-(4-chlorophenyl)-... showed promising results in preliminary tests against Gram-positive and Gram-negative bacteria.
Synthesis Pathways
The synthesis of Ethyl 3-(4-chlorophenyl)-... typically involves multi-step organic reactions. A common method includes:
- Refluxing a mixture of starting materials in the presence of catalysts such as triethylamine.
- Microwave-assisted synthesis for improved yields and reaction times.
These synthetic routes are crucial for producing the compound while allowing for modifications to explore structure-activity relationships.
Comparison with Similar Compounds
Position 3 Modifications
- 4-Chlorophenyl (Target Compound) : Introduces moderate electron-withdrawing effects, enhancing stability and binding to hydrophobic pockets .
- 4-Trifluoromethylphenyl () : The trifluoromethyl group increases lipophilicity (logP) and metabolic resistance compared to chloro .
- 4-Aminophenyl (): The amino group improves aqueous solubility but may reduce blood-brain barrier penetration .
Position 5 Modifications
- 4-Phenylbutanamido (Target) : The extended alkyl chain may improve membrane permeability but could reduce synthetic yield due to steric challenges.
- Methylamino (Compound 66): Smaller substituent facilitates synthesis (27% yield) but may limit target engagement .
Position 7 Halogenation
- Chlorine (Compound 67) : Enhances electrophilicity and reactivity, contributing to higher yields (79%) in nucleophilic substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
